molecular formula C14H10N4O3 B11714196 (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine

Cat. No.: B11714196
M. Wt: 282.25 g/mol
InChI Key: SKDQZRAGNFYSNL-DHDCSXOGSA-N
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Description

The compound (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine features a hybrid heterocyclic scaffold comprising an imidazo[1,5-a]pyridine core substituted at the 3-position with a 4-nitrophenyl group. The hydroxylamine moiety is conjugated via an (E)-configured methylidene linker. This structure confers unique electronic properties due to the electron-withdrawing nitro group and the aromatic π-system of the imidazo-pyridine ring.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

(NZ)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9-

InChI Key

SKDQZRAGNFYSNL-DHDCSXOGSA-N

Isomeric SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\O

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the hydroxylamine derivative through a condensation reaction with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or alter the structure of DNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo-Pyridine Cores

(E)-N-(1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethylidene)hydroxylamine ()
  • Key Differences :
    • The imidazo-pyridine ring is substituted with 6-chloro and 2-methyl groups instead of 4-nitrophenyl.
    • The ethylidene linker (vs. methylidene) may alter steric and electronic interactions.
  • Such substitutions might enhance metabolic stability but reduce antimicrobial potency compared to nitro-substituted analogues .
General Imidazo-Pyridine Derivatives
  • Compounds with imidazo[1,5-a]pyridine cores are often explored for kinase inhibition or antimicrobial activity. The 4-nitrophenyl group in the target compound could enhance binding to hydrophobic enzyme pockets, a feature absent in simpler alkyl-substituted analogues .

N-Substituted Hydroxylamine Derivatives

O-Ethyl Hydroxylamine ()
  • Key Differences: O-substitution (vs. Lacks the conjugated aromatic system present in the target compound.
  • Bioactivity: N-substituted hydroxylamines (like the target) exhibit stronger antimicrobial activity and ribonucleotide reductase inhibition due to enhanced stability and electron delocalization .
Hydroxylamine (NH₂OH) ()
  • Key Differences: The parent hydroxylamine lacks aromatic substituents and is highly reactive. Known to destabilize DNA (reduces Tm) via direct interaction, raising mutagenicity concerns.

Nitroaromatic Compounds

4-Nitrophenyl-Containing Analogues
  • The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Mutagenicity Risk
Target Compound Imidazo[1,5-a]pyridine 4-Nitrophenyl, N-hydroxylamine Antimicrobial (predicted), enzyme inhibition (predicted) Low (N-substitution stabilizes)
(E)-N-(1-{6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethylidene)hydroxylamine Imidazo[1,2-a]pyridine 6-Chloro, 2-methyl Limited data; likely lower reactivity Not reported
O-Ethyl Hydroxylamine Aliphatic hydroxylamine O-Ethyl Anti-tumor (reported), weak antimicrobial Low
Hydroxylamine (NH₂OH) Parent compound None DNA destabilization, mutagenic High

Biological Activity

(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,5-a]pyridine core substituted with a nitrophenyl group and a hydroxylamine moiety. Its structure can be represented as follows:

\text{ E N 3 4 nitrophenyl imidazo 1 5 a pyridin 1 yl methylidene}hydroxylamine}

Research indicates that compounds with imidazo[1,5-a]pyridine scaffolds exhibit various biological activities, including:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation through modulation of signaling pathways such as Wnt/β-catenin. In particular, imidazo[1,5-a]pyridine derivatives have shown to inhibit β-catenin-dependent transcription in colorectal cancer cells (SW480 and HCT116) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Hydroxylamine derivatives are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine and its analogs:

Activity Cell Line/Model IC50 Value (µM) Mechanism
Inhibition of Cell GrowthSW4802.0β-Catenin pathway inhibition
Inhibition of Cell GrowthHCT1160.12β-Catenin pathway inhibition
Anti-inflammatory ActivityRAW 264.7 (macrophages)Not specifiedCytokine inhibition

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Anticancer Activity : A recent study synthesized various N-(heterocyclylphenyl)benzenesulfonamides that demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines. The lead compound showed promising results in vivo using xenograft models, indicating potential for therapeutic development against colorectal cancer .
  • Research on Inflammatory Responses : Another investigation focused on hydroxylamine derivatives' ability to modulate inflammatory responses in macrophages. These compounds reduced the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting their potential use in treating inflammatory diseases.

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